2,3-Dihydro-1,4-benzodioxin-6-yl(thiophen-2-yl)methanone
Overview
Description
2,3-Dihydro-1,4-benzodioxin-6-yl(thiophen-2-yl)methanone is an organic compound that features a benzodioxin ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl(thiophen-2-yl)methanone typically involves the reaction of 1,4-benzodioxane-6-amine with thiophene-2-carbonyl chloride under basic conditions. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) with a base like lithium hydride (LiH) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-6-yl(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiophene ring or the benzodioxin moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the thiophene ring or the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the thiophene or benzodioxin rings.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-6-yl(thiophen-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial and enzyme inhibitory activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-yl(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A related compound with a similar benzodioxin ring structure.
Thiophene-2-carboxylic acid: A compound with a thiophene ring that can undergo similar reactions.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl)sulfanyl]acetamide: A compound with both benzodioxin and thiophene moieties.
Uniqueness
2,3-Dihydro-1,4-benzodioxin-6-yl(thiophen-2-yl)methanone is unique due to its combined benzodioxin and thiophene structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(thiophen-2-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c14-13(12-2-1-7-17-12)9-3-4-10-11(8-9)16-6-5-15-10/h1-4,7-8H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMJTNHEMMKTRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213601 | |
Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thienylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727419-56-9 | |
Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thienylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=727419-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thienylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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